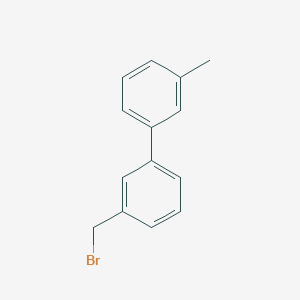

3-(Bromomethyl)-3'-methyl-1,1'-biphenyl

Description

Foundational Significance of Biphenyl (B1667301) Scaffolds in Synthetic Design

The biphenyl moiety is recognized as a "privileged scaffold" in medicinal chemistry, a term that reflects its recurring presence in the structures of numerous marketed drugs and biologically active compounds. jocpr.comnih.gov Its prevalence stems from the scaffold's ability to present substituents in a well-defined three-dimensional arrangement, facilitating precise interactions with biological targets like proteins and nucleic acids. jocpr.com The rigid, yet conformationally adaptable, nature of the biphenyl core allows it to mimic other structural motifs and effectively explore the binding pockets of enzymes and receptors. jocpr.com

Beyond pharmaceuticals, biphenyl derivatives are integral to the development of advanced materials. They form the basis for liquid crystals, fluorescent layers in Organic Light-Emitting Diodes (OLEDs), and specialized polymers. nih.govrsc.org The capacity of biphenyl groups to engage in π-π stacking interactions is leveraged in the design of self-assembling systems and materials with unique optical and electronic properties. nih.gov The versatility of the biphenyl unit is further demonstrated by its use in synthesizing chiral ligands for asymmetric catalysis, where the restricted rotation around the central C-C bond in ortho-substituted biphenyls gives rise to atropisomerism, a form of axial chirality. pharmaguideline.comquora.com This rich and varied utility solidifies the biphenyl scaffold as a fundamental building block in the design of complex and functional molecules. rsc.org

The Indispensable Role of Functionalization in Tailoring Biphenyl Reactivity

An unadorned biphenyl molecule possesses limited reactivity. The true potential of the scaffold is unlocked through functionalization—the strategic introduction of substituent groups onto the phenyl rings. rsc.orgchemrxiv.org These functional groups serve as handles that dictate the molecule's electronic properties, steric profile, solubility, and sites of subsequent chemical reactions. By modifying the biphenyl core, chemists can tailor its characteristics for a specific purpose, whether it is to enhance binding affinity to a biological target or to tune the photophysical properties of a material. acs.orgnih.gov

Functionalization can influence the biphenyl system in several key ways:

Electronic Effects : Electron-donating groups (like methyl, -CH₃) and electron-withdrawing groups (like nitro, -NO₂) alter the electron density of the aromatic rings. These modifications influence the molecule's reactivity in electrophilic or nucleophilic substitution reactions and can modulate the energy levels of its molecular orbitals, affecting its electronic and optical properties. numberanalytics.comacs.org

Reactivity Hotspots : The introduction of reactive functional groups, such as a bromomethyl group (-CH₂Br), creates a specific site for further chemical transformations. The benzylic bromide is a versatile electrophile, readily participating in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds, making it a valuable intermediate in multi-step syntheses. nih.govrsc.org

Numerous synthetic methodologies, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, have been developed to efficiently construct functionalized biphenyls, providing access to a vast chemical space. rsc.org

Positional Isomerism and Substituent Effects in Bromomethylated Methylbiphenyls: A Focus on 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl

Positional isomerism, the phenomenon where compounds have the same molecular formula but differ in the position of substituents on a structural scaffold, is critically important in the biphenyl series. The specific placement of the methyl (-CH₃) and bromomethyl (-CH₂Br) groups in a compound like This compound profoundly influences its properties and reactivity compared to its isomers.

In This compound , both substituents are located at the meta positions of their respective rings. This placement has distinct consequences:

Electronic Influence : The methyl group is weakly electron-donating through an inductive effect, slightly increasing the electron density of the ring it is attached to. The bromomethyl group is primarily an inductively electron-withdrawing group due to the electronegativity of the bromine atom. Positioned at the meta position, the electronic effects of these groups on the reactivity of the aromatic rings (e.g., in electrophilic aromatic substitution) are moderated compared to ortho or para placements, where resonance effects can play a larger role.

Steric Profile and Conformation : With substituents at the 3 and 3' positions, there is minimal steric hindrance affecting the rotation around the central C1-C1' bond. nih.gov Consequently, the energy barrier to rotation is expected to be low, similar to that of unsubstituted biphenyl, allowing the two phenyl rings to rotate freely at room temperature. libretexts.org This contrasts sharply with ortho-substituted isomers, where bulky groups can create a significant rotational barrier, potentially leading to separable atropisomers. pharmaguideline.comrsc.org The preferred conformation in the gas phase or in solution is a twisted (non-planar) arrangement, which minimizes steric repulsion between the ortho-hydrogens of the two rings. acs.orglibretexts.org

Reactivity of the Bromomethyl Group : The primary site of reactivity for this molecule is the benzylic carbon of the bromomethyl group. It is an excellent electrophile for Sₙ2 reactions. The meta position of the methyl group on the other ring has a negligible electronic effect on the stability of the transition state of this substitution reaction. The reactivity is primarily governed by the inherent properties of a benzyl (B1604629) bromide, making it a useful building block for introducing the 3'-methylbiphenyl-3-ylmethyl moiety into larger molecules. nih.gov

A comparison with other known isomers highlights the significance of this specific substitution pattern. For instance, isomers with substituents at the ortho or para positions would exhibit different conformational preferences and electronic communication between the rings.

Interactive Data Table: Comparison of this compound Isomers

While specific experimental data for this compound is not widely available, its predicted properties can be understood by comparing the known data of its simpler isomers.

| Property | 3-(Bromomethyl)-1,1'-biphenyl | 4-(Bromomethyl)-1,1'-biphenyl | This compound (Predicted) |

| CAS Number | 14704-31-5 violet-oled.com | 2567-29-5 nih.gov | Not Available |

| Molecular Formula | C₁₃H₁₁Br violet-oled.com | C₁₃H₁₁Br nih.gov | C₁₄H₁₃Br |

| Molecular Weight | 247.13 g/mol violet-oled.com | 247.13 g/mol nih.gov | 261.16 g/mol |

| Substitution Pattern | 3- (meta) | 4- (para) | 3,3'- (meta, meta) |

| Melting Point | 57-61 °C violet-oled.com | Not Available | Expected to be a solid at room temperature |

| Boiling Point | 185 °C / 12 mmHg echemi.com | Not Available | Higher than isomers due to increased molecular weight |

| Predicted Rotational Barrier | Low | Low | Low |

| Key Reactive Site | Benzylic Bromide (-CH₂Br) violet-oled.com | Benzylic Bromide (-CH₂Br) | Benzylic Bromide (-CH₂Br) |

This comparative analysis underscores how the unique 3,3'-substitution pattern of This compound defines its distinct chemical character within the broader class of substituted biphenyls.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-(3-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTFNFODAQPJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604411 | |

| Record name | 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76350-82-8 | |

| Record name | 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromomethyl 3 Methyl 1,1 Biphenyl and Analogous Biphenyl Derivatives

Targeted Synthesis of 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl

The introduction of a bromomethyl group onto the 3,3'-dimethyl-1,1'-biphenyl backbone requires a regioselective approach that favors substitution at one of the benzylic positions. Free radical bromination is a key method to achieve this transformation.

Regioselective Side-Chain Bromination via Radical Mechanisms

Side-chain bromination of toluene (B28343) and its derivatives is a classic example of a free radical substitution reaction. The benzylic C-H bonds are significantly weaker than aromatic C-H bonds, making them susceptible to abstraction by radicals.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of benzylic positions. wikipedia.orgorganic-chemistry.org This reagent provides a low, constant concentration of bromine radicals, which helps to suppress competing electrophilic aromatic substitution reactions. The reaction is typically initiated by either a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or by photochemical activation with UV light. wikipedia.orggoogle.com

The reaction to synthesize this compound from 3,3'-dimethyl-1,1'-biphenyl would proceed by refluxing a solution of the starting material with NBS in a non-polar solvent like carbon tetrachloride (CCl₄), often with the addition of a radical initiator. wikipedia.org The use of initiators or light facilitates the homolytic cleavage of the N-Br bond in NBS, generating the bromine radical necessary to start the chain reaction. byjus.comlibretexts.org

A representative procedure for a similar transformation involves dissolving the methyl-substituted biphenyl (B1667301) in a suitable solvent, adding a brominating agent like dibromohydantoin, and initiating the reaction with light. patsnap.com The reaction conditions, such as temperature and reaction time, are controlled to achieve high selectivity and yield. google.com

Below is a table summarizing typical conditions for benzylic bromination using NBS.

| Parameter | Condition | Purpose |

| Reagent | N-Bromosuccinimide (NBS) | Provides a low concentration of bromine radicals. |

| Initiator | Benzoyl Peroxide or AIBN / UV Light | Initiates the radical chain reaction. |

| Solvent | Carbon Tetrachloride (CCl₄) or Dichloromethane | Non-polar solvent that does not interfere with the radical mechanism. |

| Temperature | Reflux | Provides the necessary energy for the reaction to proceed. |

The free radical bromination of an arylalkane, such as 3,3'-dimethyl-1,1'-biphenyl, proceeds through a well-established three-step chain mechanism: initiation, propagation, and termination. byjus.comlibretexts.org

Initiation: The process begins with the homolytic cleavage of the initiator (e.g., benzoyl peroxide) or the N-Br bond in NBS under the influence of heat or light, generating a small number of radicals. byjus.comlibretexts.org These initial radicals then react with HBr, which is present in trace amounts or generated in situ, to produce bromine radicals (Br•).

Propagation: This is a two-step cycle that produces the desired product and regenerates the bromine radical.

A bromine radical abstracts a hydrogen atom from one of the methyl groups of 3,3'-dimethyl-1,1'-biphenyl. This is the rate-determining step and is highly selective for the benzylic hydrogen due to the resonance stabilization of the resulting benzylic radical.

The benzylic radical then reacts with a molecule of Br₂ (which is in equilibrium with NBS and HBr) to form this compound and a new bromine radical. libretexts.org This new bromine radical can then participate in another propagation cycle.

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals to form Br₂, or a bromine radical and a benzylic radical to form the product. byjus.comlibretexts.org

The selectivity of bromination for the benzylic position is a key feature of this reaction. The benzylic C-H bond is weaker than other C-H bonds in the molecule, and the resulting benzylic radical is stabilized by resonance with the aromatic ring, making its formation more favorable. libretexts.orgyoutube.com

Strategic Approaches to Diverse Functionalized Biphenyl Frameworks

While radical bromination is effective for introducing a bromomethyl group, the construction of the biphenyl core itself often relies on powerful cross-coupling reactions. These methods offer a versatile platform for creating a wide array of substituted biphenyls.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-C bonds. The Suzuki-Miyaura coupling is a prominent example and is widely used for the synthesis of biaryl compounds. mdpi.comasianpubs.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. gre.ac.uknih.gov This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and high yields. nih.gov

To synthesize a precursor for this compound, one could couple 3-methylphenylboronic acid with 1-bromo-3-methylbenzene. Subsequent radical bromination of the resulting 3,3'-dimethyl-1,1'-biphenyl would yield the target compound. Alternatively, a (3-bromomethyl)phenylboronic acid derivative could be coupled with a suitable aryl halide. gre.ac.uk

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The organoboron compound (Ar'-B(OR)₂) reacts with the Pd(II) intermediate in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group from boron to palladium.

Reductive Elimination: The two aryl groups on the palladium center couple, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency and scope of the Suzuki-Miyaura coupling. A variety of palladium sources, such as Pd(PPh₃)₄ or Pd(OAc)₂, and ligands can be employed.

Below is a table summarizing typical components of a Suzuki-Miyaura coupling reaction.

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the cross-coupling reaction. |

| Aryl Halide | 1-Bromo-3-methylbenzene | One of the coupling partners. |

| Organoboron Reagent | 3-Methylphenylboronic acid | The other coupling partner. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. |

| Solvent | Toluene, Dioxane, DMF/Water | Provides the medium for the reaction. |

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a vast library of biphenyl derivatives with diverse functional groups, which can then be further modified to access compounds like this compound. mdpi.comgre.ac.uk

Copper-Mediated Ullmann Coupling

The Ullmann reaction, first reported in 1901, is a classic method for forming aryl-aryl bonds through the copper-promoted coupling of aryl halides. organic-chemistry.orgwikipedia.org Traditionally, the reaction required harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper, which limited its substrate scope and functional group tolerance. organic-chemistry.orgwikipedia.org However, modern advancements have introduced milder conditions through the use of copper catalysts, various ligands, and improved reaction media. nih.gov

The classic Ullmann condensation involves the coupling of two aryl halide molecules in the presence of excess copper, typically as a bronze alloy, at elevated temperatures. organic-chemistry.org A proposed mechanism involves the formation of an organocopper intermediate, which then undergoes oxidative addition with a second molecule of the aryl halide, followed by reductive elimination to form the biaryl product. organic-chemistry.org

For the synthesis of an unsymmetrical biphenyl like this compound, a modified Ullmann-type approach would be necessary, often involving the coupling of two different aryl halides. However, this can lead to a mixture of products, including two symmetrical homocoupling products and the desired unsymmetrical cross-coupling product. More recent Ullmann-type reactions, often referred to as Ullmann condensations, involve the copper-catalyzed coupling of an aryl halide with a nucleophile. organic-chemistry.org While commonly used for C-O and C-N bond formation, C-C bond forming variations exist. nih.gov

Modern protocols often utilize copper(I) salts, such as CuI, in the presence of a ligand and a base. The ligands play a crucial role in stabilizing the copper catalyst and facilitating the catalytic cycle.

Table 1: Examples of Ligands Used in Modern Ullmann-Type Coupling Reactions

| Ligand Type | Specific Example |

|---|---|

| N,N-Ligands | N,N'-Dimethylenediamine |

| O,O-Ligands | Dibenzoylmethane |

| Amino Acids | L-Proline |

| Oximes | Pyridine-2-aldoxime |

This table is illustrative of ligand classes that have been successfully employed in various copper-catalyzed Ullmann-type reactions. nih.gov

A potential, though challenging, Ullmann route to the precursor of this compound, namely 3,3'-dimethyl-1,1'-biphenyl, would involve the homocoupling of 3-iodotoluene. The subsequent benzylic bromination would then yield the final product.

Nickel- and Palladium-Catalyzed Negishi Cross-Coupling

The Negishi cross-coupling reaction is a powerful and versatile tool for C-C bond formation, involving the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. rsc.orgorganic-chemistry.org First reported in 1977, this method is distinguished by its high functional group tolerance and the ability to couple sp, sp2, and sp3 hybridized carbon atoms. organic-chemistry.orgwikipedia.org

The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the carbon-halide bond of the organic halide (R-X) to form a Pd(II) or Ni(II) intermediate. researchgate.netrsc.org

Transmetalation: The organozinc reagent (R'-ZnX) transfers its organic group to the metal center, displacing the halide and forming a diorganometallic complex. rsc.org

Reductive Elimination: The two organic groups on the metal center couple, forming the new C-C bond (R-R') and regenerating the active M(0) catalyst. researchgate.netrsc.org

For the synthesis of this compound, a convergent Negishi coupling strategy is highly effective. One potential disconnection involves the coupling of an organozinc reagent derived from 3-methylbromobenzene with 1-bromo-3-(bromomethyl)benzene. To avoid side reactions with the reactive bromomethyl group, it is often advantageous to use a precursor like 1-bromo-3-methylbenzene and perform the benzylic bromination after the biphenyl core has been constructed.

Proposed Synthetic Route via Negishi Coupling:

Formation of the Organozinc Reagent: 3-Bromotoluene (B146084) is reacted with zinc to form 3-methylphenylzinc bromide.

Cross-Coupling: The prepared organozinc reagent is coupled with 1-bromo-3-methylbenzene in the presence of a palladium or nickel catalyst to form 3,3'-dimethyl-1,1'-biphenyl.

Benzylic Bromination: The resulting 3,3'-dimethyl-1,1'-biphenyl is then subjected to radical bromination, for instance using N-Bromosuccinimide (NBS) and a radical initiator, to selectively install the bromomethyl group, yielding this compound.

Palladium catalysts, such as Pd(PPh₃)₄, are generally favored for their high yields and broad functional group tolerance. wikipedia.org Nickel catalysts, like Ni(acac)₂, can also be employed and are sometimes more cost-effective. rsc.orgwikipedia.org

Table 2: Comparison of Catalysts in Negishi Cross-Coupling

| Catalyst Type | Common Examples | Key Advantages |

|---|---|---|

| Palladium | Pd(PPh₃)₄, Pd(dba)₂ | High yields, excellent functional group tolerance. wikipedia.org |

Other C–C Bond Forming Cross-Couplings (e.g., Kumada, Hiyama, Stille)

Besides Negishi coupling, several other palladium- or nickel-catalyzed reactions are instrumental in the synthesis of biphenyl scaffolds. rsc.org

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.org It was one of the first catalytic cross-coupling methods reported. wikipedia.org For synthesizing a 3,3'-disubstituted biphenyl precursor, one could couple 3-methylphenylmagnesium bromide with 3-bromotoluene using a catalyst like Ni(dppe)Cl₂. wikipedia.org A significant advantage is the high reactivity of Grignard reagents; however, this can also lead to lower functional group tolerance compared to other methods. acs.org

Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the organometallic partner, which is activated by a fluoride (B91410) source (e.g., TBAF) or a base. mdpi.comorganic-chemistry.org Organosilanes are appealing due to their low toxicity, stability, and ease of handling. mdpi.com The synthesis of a biphenyl derivative would involve coupling an aryl halide with an arylsilane, such as trimethoxy(3-methylphenyl)silane, in the presence of a palladium catalyst. mdpi.com

Stille Coupling: The Stille reaction couples an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. rsc.org A major advantage of the Stille reaction is the tolerance of organostannanes to a wide variety of functional groups. rsc.org The primary drawback is the toxicity and difficulty in removing tin byproducts. rsc.org A synthetic approach could involve the reaction of 1-bromo-3-methylbenzene with (3-methylphenyl)tributylstannane. rsc.orgresearchgate.net The mechanism follows the typical oxidative addition, transmetalation, and reductive elimination cycle. rsc.org

Table 3: Overview of C-C Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction Name | Organometallic Reagent | Catalyst (Typical) | Key Features |

|---|---|---|---|

| Kumada | Organomagnesium (Grignard) | Ni or Pd | High reactivity, readily available reagents. wikipedia.orgacs.org |

| Hiyama | Organosilane | Pd | Low toxicity, stable reagents, requires activator. mdpi.comorganic-chemistry.org |

| Stille | Organostannane (Tin) | Pd | Excellent functional group tolerance, toxic byproducts. rsc.org |

| Negishi | Organozinc | Ni or Pd | High reactivity and functional group tolerance. rsc.orgorganic-chemistry.org |

Electrophilic Aromatic Substitution and Related Functionalizations

These reactions are crucial for introducing or modifying functional groups on a pre-formed biphenyl scaffold.

Friedel–Crafts Alkylation and Acylation on Biphenyl Substrates

Friedel-Crafts reactions are fundamental for attaching alkyl or acyl substituents to aromatic rings via electrophilic aromatic substitution. nih.govmasterorganicchemistry.com The reaction involves an alkyl halide or acyl halide, an aromatic ring, and a strong Lewis acid catalyst, such as AlCl₃ or FeCl₃. umkc.edulibretexts.org

In the context of biphenyl, the phenyl group acts as an activating, ortho-, para-director. Therefore, electrophilic substitution on biphenyl itself predominantly yields 4-substituted and, to a lesser extent, 2-substituted products. youtube.com

Friedel-Crafts Alkylation: This involves reacting the biphenyl substrate with an alkyl halide and a Lewis acid. umkc.edu For example, alkylation of 3-methyl-1,1'-biphenyl could potentially occur on the unsubstituted ring, leading primarily to 4'-alkylation. However, Friedel-Crafts alkylation is prone to issues like polyalkylation and carbocation rearrangements, which can complicate the synthesis of specific isomers. masterorganicchemistry.comlibretexts.org

Friedel-Crafts Acylation: This reaction uses an acyl halide or anhydride (B1165640) and is generally more reliable than alkylation because the product, an aryl ketone, contains a deactivating acyl group that prevents further reactions. rsc.orglibretexts.org Also, no carbocation rearrangements are observed. masterorganicchemistry.com One could envision acylating 3-methyl-1,1'-biphenyl and then reducing the ketone to an alkyl group to achieve a specific substitution pattern. The acylation of biphenyl with acetyl chloride in the presence of AlCl₃, for instance, yields 1-([1,1'-biphenyl]-4-yl)ethan-1-one. rsc.org

Direct Aromatic Halogenation and Halomethylation

Direct functionalization of the biphenyl core or its methyl-substituted derivatives through halogenation is a key step in preparing intermediates for cross-coupling or for direct installation of the desired functionality.

Aromatic Halogenation: This is a type of electrophilic aromatic substitution where a halogen (Cl₂, Br₂) is introduced onto the aromatic ring, typically using a Lewis acid catalyst like FeBr₃ or FeCl₃. wikipedia.orglibretexts.org Halogenation of 3-methyl-1,1'-biphenyl would be directed by both the methyl group (ortho-, para-directing) and the phenyl group (ortho-, para-directing), leading to a mixture of isomers.

Halomethylation: The introduction of a halomethyl group (-CH₂X) is critical for synthesizing the target compound, this compound. This is most commonly achieved through the radical halogenation of a methyl group already present on the biphenyl scaffold. A standard method is the Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light. patsnap.comgoogle.com

A direct synthesis of the target molecule could start from 3,3'-dimethyl-1,1'-biphenyl. Monobromination of one of the methyl groups can be achieved by carefully controlling the stoichiometry of NBS.

Table 4: Reaction Conditions for Benzylic Bromination

| Reagent | Co-reagent/Initiator | Solvent | Typical Conditions |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄, CH₂Cl₂, CH₃CN | Reflux or photo-irradiation. patsnap.com |

| Dibromohydantoin | Light (Sunlight) | Dichloromethane | Low temperature (0-20 °C). patsnap.comgoogle.com |

Patent literature describes green synthesis methods for bromomethylbiphenyl compounds, such as 4'-bromomethyl-2-cyanobiphenyl, using reagents like dibromohydantoin under sunlight, which highlights the industrial relevance and optimization of this transformation. patsnap.comgoogle.com

Emerging and Specialized Synthetic Routes for Biphenyl Scaffolds

While transition-metal cross-coupling remains the dominant strategy, research continues into more efficient, economical, and environmentally benign methods for biphenyl synthesis.

One emerging area is the direct C-H arylation, which circumvents the need to pre-functionalize both coupling partners with halides or organometallic moieties. This approach involves the coupling of an aryl halide with the C-H bond of an arene partner. While regioselectivity can be a challenge, this method offers superior atom economy.

Another specialized method is the use of mechanochemistry, such as ball-milling, to drive reactions. nih.gov For instance, the dehydrogenative coupling of benzene (B151609) to form biphenyl has been achieved via mechanocatalysis with alkali metals, representing a solvent-free alternative to traditional solution-phase chemistry. nih.gov While not yet generalized for complex unsymmetrical biphenyls, this approach points toward more sustainable synthetic futures.

Photoredox catalysis is another rapidly developing field that enables novel transformations under mild conditions. Light-mediated reactions can be used to generate aryl radicals that can then participate in C-C bond formation, offering alternative mechanistic pathways to traditional cross-coupling cycles.

These emerging routes, while still under development for broad applicability to complex targets like this compound, hold significant promise for the future of biphenyl synthesis. researchgate.net

Synthesis from Aromatic Ketones via Hydroxymethylene and Enamino Ketones

The synthesis of functionalized biphenyls can be approached by constructing the core ring system from versatile intermediates derived from simpler aromatic precursors. Aromatic ketones serve as readily available starting materials for the preparation of β-enaminones, which are valuable C3-building blocks in organic synthesis. mdpi.com

The process typically begins with the conversion of an aromatic ketone, such as acetophenone (B1666503), into an N,N-dimethylenaminone. This is achieved by heating the ketone with N,N-dimethylformamide dimethylacetal (DMFDMA). mdpi.com For example, acetophenone and its substituted analogues can be converted into their corresponding (E)-3-(dimethylamino)-1-arylprop-2-en-1-one derivatives in good yields. mdpi.com These primary enaminones can then undergo transamination by reacting with various primary amines in the presence of an acid catalyst to yield a diverse range of secondary enaminones. mdpi.com

Structurally, enaminones are considered the enamino equivalents of 1,3-dicarbonyl compounds. This dual reactivity allows them to act as 1,3-dielectrophiles at their terminal carbon atoms or as nucleophiles at the central carbon, making them powerful intermediates for the synthesis of more complex heterocyclic and carbocyclic systems. mdpi.com While a direct cyclization path from these specific enaminone intermediates to a 3,3'-disubstituted biphenyl is a complex, multi-step process, their utility as synthons is well-established for building larger molecular frameworks. The synthesis of biphenyl enamines themselves, for applications as organic semiconductors, has also been demonstrated through the direct condensation of biphenyl diamines with aldehydes, highlighting the role of the enamine functional group in this class of compounds. nih.gov

Table 1: Synthesis of Secondary Enaminones from Aromatic Ketones

| Starting Ketone | Intermediate | Reactant Amine | Final Enaminone Product | Yield (%) |

| Acetophenone | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Aniline | (E)-3-(phenylamino)-1-phenylprop-2-en-1-one | 94% |

| 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | Aniline | (E)-1-(4-chlorophenyl)-3-(phenylamino)prop-2-en-1-one | 83% |

| Acetophenone | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 4-Cyanoaniline | (E)-3-((4-cyanophenyl)amino)-1-phenylprop-2-en-1-one | 88% |

Data synthesized from findings presented in Molecules (2020). mdpi.com

Unconventional Gas-Phase Approaches to Methyl-Substituted Biphenyls

Challenging the conventional understanding that biphenyl formation occurs at high temperatures, recent studies have revealed an unconventional, low-temperature gas-phase synthesis pathway. This method allows for the preparation of biphenyl and its methyl-substituted derivatives, including 3-methylbiphenyl, the core of the target compound. orgsyn.orguh.edu

This approach involves the bimolecular gas-phase reaction of phenylethynyl radicals (C₆H₅CC) with small dienes like isoprene (B109036) (2-methyl-1,3-butadiene) under single-collision conditions. uh.edu The reaction proceeds through a phenylethynyl addition–cyclization–aromatization mechanism. The key steps involve a nearly barrierless addition of the radical to the diene, followed by a facile cyclization and hydrogen shift. The sequence concludes with the emission of a hydrogen atom, leading to the aromatization of the ring system to form the stable biphenyl derivative. orgsyn.orguh.edu

Specifically, the reaction of the phenylethynyl radical with isoprene can lead to the formation of 3-methylbiphenyl. The addition of the radical to the C4 carbon of isoprene initiates a pathway that ultimately yields the meta-substituted product. orgsyn.org These findings are significant as they provide a low-temperature framework for the formation of substituted biphenyls, which are fundamental building blocks for more complex polycyclic aromatic hydrocarbons (PAHs) and carbonaceous nanostructures in both combustion systems and astrophysical environments. orgsyn.orguh.edu

Table 2: Gas-Phase Synthesis of Methyl-Substituted Biphenyls

| Radical Reactant | Diene Reactant | Key Product(s) | Reaction Mechanism | Calculated Reaction Energy (kJ mol⁻¹) |

| Phenylethynyl radical | Isoprene | 3-methylbiphenyl, 4-methylbiphenyl | Addition–cyclization–aromatization | -367 |

| Phenylethynyl radical | 1,3-Butadiene-d₆ | Biphenyl-d₆ | Addition–cyclization–aromatization | Not specified |

| Phenylethynyl radical | 1,3-Pentadiene | Methylbiphenyl isomers | Addition–cyclization–aromatization | Not specified |

Data derived from research published in Chemical Science (2024). orgsyn.orguh.edu

Bromomethylation of Heteroatom-Containing Substrates (e.g., Thiols)

Once the 3-methyl-1,1'-biphenyl core is synthesized, the final step is the introduction of the bromomethyl group. Bromomethylation of aromatic rings can be challenging, but methods developed for other substrates can provide insight. A highly efficient method for the bromomethylation of heteroatom-containing substrates, specifically thiols, utilizes a combination of paraformaldehyde and a solution of hydrogen bromide in acetic acid (HBr/AcOH). This approach provides α-bromomethyl sulfides, which are valuable synthetic intermediates.

This method is noted for its operational simplicity and for minimizing the generation of highly toxic byproducts. The reaction is believed to proceed through the formation of bromomethanol, which is then efficiently trapped by the nucleophilic thiol. This rapid trapping prevents the formation of undesired species such as bis(bromomethyl)ether. The procedure has been successfully applied to a wide range of aromatic and aliphatic thiols, demonstrating broad functional group tolerance and generally high yields. The resulting bromomethyl sulfides are versatile, offering superior electrophilicity compared to their chloro-analogues, and can be used in subsequent reactions like bromo-lithium exchange and free radical additions.

Although this method is demonstrated on thiols, it illustrates a potent system for generating an electrophilic bromomethylating agent that could be adapted for the direct C-H bromomethylation of an activated aromatic ring like 3-methyl-1,1'-biphenyl.

Utilization of Bis(bromomethyl) Ethers as Bromomethylating Reagents

The direct bromomethylation of aromatic compounds is a powerful tool for introducing the synthetically versatile -CH₂Br group. A common and effective method involves the reaction of the aromatic substrate with a source of formaldehyde, such as paraformaldehyde, and hydrogen bromide, often in a solvent like acetic acid. uh.edusciencemadness.org

Under these conditions, a highly reactive bromomethylating agent is generated in situ. While the exact nature of the active species can be complex, it is understood that species such as bromomethanol and, notably, bis(bromomethyl) ether (BBE) are formed. Bis(bromomethyl) ether is an exceptionally potent bromomethylating agent. However, it is also recognized as a highly toxic and carcinogenic compound, which has made its isolation and use as a standalone reagent unpopular.

Modern synthetic procedures focus on generating these powerful reagents in situ in low concentrations that are consumed immediately by the aromatic substrate. This strategy harnesses the high reactivity while minimizing the risks associated with the accumulation of the toxic ether. The reaction of paraformaldehyde with HBr can be controlled to selectively introduce one, two, or even three bromomethyl groups onto activated aromatic rings, such as various methylbenzenes, by carefully controlling the stoichiometry. sciencemadness.org This high selectivity and the ability to perform the reaction on a large scale make it a useful and practical method in organic synthesis, despite the hazardous nature of the key intermediate. sciencemadness.org

Reactivity Profiles and Transformative Potential of the Bromomethyl Group in Biphenyl Contexts

Nucleophilic Displacement Reactions and Derivatization

The C-Br bond in the bromomethyl group is polarized, rendering the benzylic carbon electrophilic and highly susceptible to attack by nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

A wide array of nucleophiles can be employed to derivatize 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl, providing access to a diverse range of compounds. The benzylic nature of the substrate facilitates these substitution reactions. libretexts.org

Heteroatom Nucleophiles : Oxygen-based nucleophiles, such as hydroxides and alkoxides, yield alcohols and ethers, respectively. Nitrogen-based nucleophiles, including ammonia, primary, and secondary amines, produce the corresponding amines. Azide ions are also effective, leading to the formation of benzylic azides, which are valuable precursors for other functional groups. nih.gov Thiolates and other sulfur-containing nucleophiles react readily to form thioethers.

Carbon Nucleophiles : Carbanions, such as those derived from organometallic reagents or stabilized by adjacent electron-withdrawing groups (e.g., malonic esters), can be used to forge new carbon-carbon bonds. Cyanide ions also serve as effective carbon nucleophiles, yielding nitriles which can be further hydrolyzed to carboxylic acids or reduced to amines.

The following table summarizes representative nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-CH₂OH) |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether (-CH₂OEt) |

| Azide | Sodium Azide (NaN₃) | Azide (-CH₂N₃) |

| Thiolate | Sodium Ethanethiolate (NaSEt) | Thioether (-CH₂SEt) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) |

| Malonate Ester | Diethyl malonate | Substituted Ester |

The C-Br bond can react with active metals to produce highly reactive organometallic intermediates. These species effectively reverse the polarity of the benzylic carbon, transforming it from an electrophilic site into a potent nucleophilic and basic one.

Grignard Reagents : The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), results in the formation of the corresponding Grignard reagent, (3'-methyl-[1,1'-biphenyl]-3-yl)methylmagnesium bromide. mnstate.edulibretexts.org The solvent is crucial as it coordinates to the magnesium atom, stabilizing the reagent in solution. wisc.edu The formation process involves a redox reaction where magnesium metal transfers electrons to the alkyl halide. mnstate.edu A common side reaction is the homocoupling of the organic radical intermediate to form a dimer. libretexts.orgwisc.edu

Organolithium Species : Similarly, organolithium reagents can be prepared by reacting the bromomethyl compound with lithium metal. This process often results in a highly reactive species. An alternative method is lithium-halogen exchange, where an existing organolithium compound, such as n-butyllithium, is used to swap the bromine atom for a lithium atom. wpmucdn.com The choice of solvent can significantly impact the rate and success of lithiation. wpmucdn.com

These organometallic derivatives are powerful intermediates in organic synthesis, readily reacting with a wide range of electrophiles (e.g., aldehydes, ketones, esters, CO₂) to create new carbon-carbon bonds.

| Metal | Reagent | Organometallic Product | Key Conditions |

| Magnesium | Mg(0) turnings | Grignard Reagent (-CH₂MgBr) | Anhydrous ether (THF, Et₂O) wisc.edu |

| Lithium | Li(0) metal or n-BuLi | Organolithium (-CH₂Li) | Anhydrous non-protic solvent |

Radical-Mediated Transformations

In addition to ionic pathways, the bromomethyl group can undergo transformations via radical intermediates. Homolytic cleavage of the C-Br bond, typically initiated by heat or light in the presence of a radical initiator, generates a stabilized benzylic radical.

The bromine atom can be replaced by a hydrogen atom through a radical-mediated reduction process. This transformation is achieved by generating the (3'-methyl-[1,1'-biphenyl]-3-yl)methyl radical, which then abstracts a hydrogen atom from a suitable donor molecule. rsc.orgnih.gov Common hydrogen-atom donors include organotin hydrides (e.g., tributyltin hydride) or thiols. This two-step chain reaction provides a method for the dehalogenation of the starting material.

The generated benzylic radical can also participate in addition reactions with unsaturated systems like alkenes and alkynes. nih.gov This process involves the addition of the radical to the π-bond, forming a new carbon-carbon bond and a new radical intermediate, which can then propagate a reaction chain or be terminated. nih.govresearchgate.net The regioselectivity of the addition is governed by the formation of the more stable radical adduct. For example, addition to a terminal alkene will typically result in the formation of a secondary radical rather than a less stable primary radical. Such reactions provide a powerful tool for carbon-carbon bond formation and the construction of more complex molecular architectures. organic-chemistry.org

Redox Chemistry of the Bromomethyl Moiety

The primary redox reaction involving the bromomethyl group is its interaction with zero-valent metals, as seen in the formation of Grignard and organolithium reagents. In these reactions, the metal is oxidized (e.g., Mg⁰ → Mg²⁺) and the carbon center is formally reduced. mnstate.edu This process is an example of an oxidative addition. The reaction proceeds through single-electron transfer (SET) steps, generating radical intermediates which can lead to side products like Wurtz-type coupling. wisc.edualfredstate.edu The electrochemical potential of the C-Br bond can also be exploited in electrosynthesis, although this is a less common transformation for this class of compounds. The bromomethyl group itself is generally resistant to mild oxidizing agents that might otherwise affect other parts of a more complex molecule.

Oxidation to Aldehyde or Carboxylic Acid Functionalities

The benzylic position of this compound is susceptible to oxidation, allowing for its conversion to the corresponding aldehyde or carboxylic acid. These transformations are valuable for introducing carbonyl functionalities into the biphenyl (B1667301) framework.

One common method for the oxidation of benzylic halides to aldehydes is the Kornblum oxidation. wikipedia.org This reaction typically involves treating the alkyl halide with dimethyl sulfoxide (B87167) (DMSO), which acts as both the solvent and the oxidant. researchgate.netbch.ro In the presence of a hindered base, such as triethylamine, an intermediate alkoxysulfonium salt is formed, which then undergoes elimination to yield the aldehyde. wikipedia.org While specific studies on this compound are not prevalent, the application of the Kornblum oxidation is a well-established method for this type of transformation. wikipedia.orgresearchgate.netup.ac.za

Table 1: Predicted Oxidation of this compound to 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde via Kornblum Oxidation

| Reactant | Reagents | Expected Product |

| This compound | 1. Dimethyl sulfoxide (DMSO)2. Triethylamine | 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde |

Further oxidation of the bromomethyl group to a carboxylic acid can be achieved using stronger oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are often employed for the oxidation of benzylic positions to carboxylic acids. libretexts.org The reaction proceeds by converting the benzylic carbon to a carboxyl group, a transformation that is generally robust and high-yielding for benzylic halides.

Table 2: Predicted Oxidation of this compound to 3'-Methyl-[1,1'-biphenyl]-3-carboxylic Acid

| Reactant | Reagents | Expected Product |

| This compound | Potassium permanganate (KMnO₄), heat | 3'-Methyl-[1,1'-biphenyl]-3-carboxylic acid |

Reduction to Alkyl Moieties

The bromomethyl group of this compound can be reduced to a methyl group, effectively converting the functionalized biphenyl back to a simpler alkyl-substituted biphenyl. This transformation is typically accomplished using hydride reducing agents or through catalytic hydrogenation.

A common and effective method for the reduction of alkyl halides is the use of lithium aluminum hydride (LiAlH₄). youtube.comchadsprep.comdavuniversity.org This powerful reducing agent readily displaces the bromide with a hydride ion, yielding the corresponding hydrocarbon. youtube.com The reaction is generally carried out in an ethereal solvent like diethyl ether or tetrahydrofuran. Given the reactivity of benzylic halides, this reduction is expected to proceed efficiently. youtube.com

Table 3: Predicted Reduction of this compound to 3,3'-Dimethyl-1,1'-biphenyl

| Reactant | Reagents | Expected Product |

| This compound | Lithium aluminum hydride (LiAlH₄) in ether | 3,3'-Dimethyl-1,1'-biphenyl |

Alternatively, catalytic hydrogenation can be employed for the reduction of benzylic halides. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This approach is often considered a "greener" alternative to using metal hydrides.

Cyclization and Ring-Forming Reactions Enabled by Bromomethyl Functionality

The bromomethyl group, in conjunction with the adjacent biphenyl system, can participate in intramolecular cyclization reactions to form new ring structures. These reactions are powerful tools for the synthesis of polycyclic aromatic hydrocarbons and related heterocyclic systems.

For instance, intramolecular Friedel-Crafts type reactions can lead to the formation of a new six-membered ring, resulting in a phenanthrene (B1679779) core structure. chemistryviews.orgrsc.orgnih.govresearchgate.netresearchgate.net While this typically requires an activating group on the second phenyl ring, the general principle of intramolecular cyclization is a key aspect of biphenyl chemistry.

A more direct application of the bromomethyl functionality is in the synthesis of seven-membered rings, such as dibenzo[c,e]oxepines. If a hydroxyl group were present at the 2'-position of the biphenyl system, an intramolecular Williamson ether synthesis could occur, where the alkoxide attacks the benzylic carbon bearing the bromine, leading to the formation of a dibenzo[c,e]oxepine ring system. nih.govmdpi.comnih.govresearchgate.netmdpi.com Although this compound does not possess this hydroxyl group, its synthesis and subsequent reactions are indicative of the potential for such cyclizations within the broader class of substituted bromomethyl biphenyls.

Table 4: Representative Intramolecular Cyclization of a Hypothetical 2'-Hydroxy-3-(bromomethyl)-3'-methyl-1,1'-biphenyl

| Reactant | Reagents | Expected Product |

| 2'-Hydroxy-3-(bromomethyl)-3'-methyl-1,1'-biphenyl | Base (e.g., K₂CO₃) | A substituted Dibenzo[c,e]oxepine |

Advanced Material Science and Synthetic Applications

Construction of Complex Organic Architectures

The primary role of 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl in the synthesis of complex organic architectures is that of an electrophilic building block. The carbon-bromine bond in the bromomethyl group is polarized, rendering the benzylic carbon susceptible to attack by a wide range of nucleophiles. This reactivity allows for the covalent attachment of the 3-methyl-1,1'-biphenyl moiety to other molecular scaffolds, enabling the construction of larger, multi-component systems.

The biphenyl (B1667301) unit itself imparts valuable structural properties, including rigidity, thermal stability, and defined conformational preferences, which are crucial for creating well-ordered molecular architectures. By reacting this compound with different nucleophiles, a diverse library of derivatives can be synthesized, each serving as a stepping stone to more intricate structures.

Table 1: Potential Nucleophilic Substitution Reactions for Architectural Synthesis

| Nucleophile Class | Reagent Example | Resulting Linkage | Product Class |

|---|---|---|---|

| Alcohols/Phenols | Sodium phenoxide | Ether (-O-CH2-) | Aryl ethers |

| Thiols/Thiophenols | Sodium thiophenoxide | Thioether (-S-CH2-) | Aryl thioethers |

| Amines | Ammonia, Alkylamines | Amine (-NH-CH2-, -NR-CH2-) | Benzylamines |

| Carboxylates | Sodium acetate | Ester (-COO-CH2-) | Benzyl (B1604629) esters |

| Cyanides | Sodium cyanide | Nitrile (-CN) | Phenylacetonitriles |

| Phosphines | Lithium diphenylphosphide | Phosphine (B1218219) (-P(Ph)2-CH2-) | Benzylphosphines |

Design and Synthesis of Functionalized Polymers and Extended Materials

The versatility of this compound extends to polymer and materials chemistry, where it can be used to introduce specific functionalities into larger systems.

Anion-exchange membranes (AEMs) are critical components in electrochemical devices like fuel cells. Their function relies on polymers containing covalently attached cationic groups, which facilitate the transport of anions. The synthesis of AEMs is a prime application for compounds featuring benzylic halide groups. psu.edubwise.kr

A common strategy involves the post-polymerization modification of a pre-existing polymer. In this approach, a polymer backbone containing methyl-biphenyl units would first undergo bromination to install the reactive bromomethyl group. Subsequently, the brominated polymer is treated with a tertiary amine, such as trimethylamine, in a quaternization reaction. This step replaces the bromide with a cationic quaternary ammonium (B1175870) group, transforming the polymer into an ion-conducting polyelectrolyte suitable for AEM fabrication. rsc.org The biphenyl units contribute to the mechanical and thermal stability of the final membrane.

Polycyclic aromatic hydrocarbons (PAHs) are molecules composed of multiple fused aromatic rings. nih.govresearchgate.netepa.gov The synthesis of larger, well-defined PAHs can be achieved through intramolecular or intermolecular cyclization reactions. The bromomethyl group on the biphenyl scaffold can serve as a reactive handle for such transformations.

For instance, through an intramolecular Friedel-Crafts-type reaction, the bromomethyl group could be induced to react with the adjacent phenyl ring, leading to the formation of a fused six-membered ring and creating a fluorene-type structure. Alternatively, in intermolecular reactions, it can be used to link multiple biphenyl units together before a final cyclization step to build more extended PAH systems. Brominated aromatic compounds are frequently used as key intermediates in cross-coupling reactions to produce larger, functional donor-acceptor materials and complex PAHs. rsc.orgnih.gov

The biphenyl scaffold is a privileged structure in the design of ligands for transition metal catalysis, offering a combination of steric bulk and electronic tunability. rsc.org

Phosphine Ligands: Phosphine ligands are ubiquitous in organometallic catalysis. beilstein-journals.orgd-nb.info The bromomethyl group of this compound provides a straightforward route to phosphine ligands via nucleophilic substitution. Reaction with a nucleophilic phosphide (B1233454) reagent, such as lithium diphenylphosphide (LiPPh2) or potassium diphenylphosphide (KPPh2), results in the displacement of the bromide and the formation of a P-C bond, yielding a biphenylmethyl-substituted phosphine ligand. researchgate.net The steric and electronic properties of such a ligand can be further tuned by modifying the substituents on the phosphorus atom or the biphenyl core.

Pincer Complexes: Pincer ligands are tridentate molecules that bind to a metal center in a meridional fashion, forming a highly stable complex. rwth-aachen.de These ligands typically feature a central aromatic ring flanked by two donor arms. While this compound itself is a precursor to monodentate or bidentate ligands, its close structural analog, 3,3'-bis(bromomethyl)-1,1'-biphenyl, is an ideal starting material for biphenyl-based pincer ligands.

By reacting a precursor like 1,3-bis(bromomethyl)benzene (B165771) with two equivalents of a phosphine or an N-heterocycle, classic PCP or NCN pincer ligands are formed. uu.nlacs.orgscielo.br Applying this principle, 3,3'-bis(bromomethyl)-1,1'-biphenyl could be reacted with secondary phosphines to create a novel P-C-C-P type pincer ligand, where the biphenyl bond provides additional rotational flexibility compared to a single phenyl ring core.

Table 2: Examples of Bromomethylated Aromatic Precursors in Pincer Ligand Synthesis

| Precursor | Donor Group | Resulting Pincer Type | Metal Example | Reference |

|---|---|---|---|---|

| 1,3-Bis(bromomethyl)benzene | (R,R)-2,5-Dimethylphospholane | PCP | Nickel (Ni) | acs.org |

| 1,3-Bis(bromomethyl)benzene | (tert-Butyl)(phenyl)phosphine | PCP | Palladium (Pd) | uu.nl |

| 2-Bromo-1,3-bis(bromomethyl)benzene | 3,5-Dimethylpyrazole | NCN | Nickel (Ni) | scielo.br |

| 2-Bromo-1,3-bis(bromomethyl)benzene | 1H-Indazole | NCN | Nickel (Ni) | scielo.br |

Intermediates in the Synthesis of Diverse Organic Compounds

Beyond its role in specialized materials, this compound is fundamentally a versatile synthetic intermediate. The capacity of the bromomethyl group to react with a wide variety of nucleophiles makes it a valuable precursor for introducing the 3-methyl-1,1'-biphenyl fragment into different molecular contexts. This versatility allows chemists to access a range of compounds with tailored properties for applications in medicinal chemistry, organic electronics, and fine chemical synthesis. google.comnih.govorgsyn.org

Table 3: Synthetic Versatility of this compound

| Reagent | Reaction Type | Product Functional Group |

|---|---|---|

| H2O / OH- | Hydrolysis | Alcohol (-CH2OH) |

| R-O- | Williamson Ether Synthesis | Ether (-CH2OR) |

| R-COO- | Esterification | Ester (-CH2OCOR) |

| N3- | Azide Substitution | Azide (-CH2N3) |

| CN- | Cyanation | Nitrile (-CH2CN) |

| R2P- | Phosphine Alkylation | Phosphine (-CH2PR2) |

| Mg | Grignard Formation | Organometallic (-CH2MgBr) |

Computational and Theoretical Investigations of Biphenyl Derivatives with Bromomethyl Substituents

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule dictates its reactivity. Computational chemistry offers several descriptors derived from the electronic structure that help in predicting chemical behavior.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.denumberanalytics.com The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

For 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl, the MEP map would be expected to show several key features:

Negative Potential: The most significant region of negative potential would be localized around the highly electronegative bromine atom. The π-electron clouds of the two aromatic rings would also exhibit negative potential, making them potential sites for interaction with electrophiles.

Positive Potential: Regions of positive potential would be found on the hydrogen atoms, particularly the hydrogens of the bromomethyl (-CH₂Br) group, which are influenced by the adjacent electron-withdrawing bromine atom. The hydrogens of the methyl group and the aromatic rings would also show positive potential.

This analysis allows for the prediction of how the molecule will interact with other charged or polar species. nih.govmdpi.com

Table 3: Expected Molecular Electrostatic Potential (MEP) Values for Key Regions of this compound

| Molecular Region | Expected MEP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Around Bromine Atom | Highly Negative (~ -15 to -25) | Site for electrophilic interaction / Lewis acid coordination |

| Aromatic Ring π-systems | Moderately Negative (~ -5 to -15) | Susceptible to electrophilic attack |

| Bromomethyl Hydrogens (-CH₂Br) | Moderately Positive (~ +10 to +20) | Potential for hydrogen bonding / nucleophilic interaction |

| Aromatic and Methyl Hydrogens | Slightly Positive (~ +5 to +15) | Weakly acidic protons |

The molecular dipole moment is a measure of the net polarity of a molecule, resulting from the vector sum of all individual bond dipoles. For a molecule to have a net dipole moment, it must have polar bonds and an asymmetrical charge distribution. Due to the presence of the electronegative bromine atom and the asymmetric substitution pattern (bromomethyl and methyl groups), this compound is a polar molecule and possesses a permanent dipole moment. Computational studies can accurately predict the magnitude and direction of this dipole moment, which is known to be influenced by the surrounding solvent environment. distantreader.orgmdpi.com

The presence of a dipole moment, along with other structural features, governs the types of intermolecular interactions the molecule can participate in. These interactions are critical for determining bulk properties like boiling point, melting point, and solubility. For this compound, the primary intermolecular forces would include:

Van der Waals Forces: Universal attractive forces arising from temporary fluctuations in electron density.

Dipole-Dipole Interactions: Attractive forces between the permanent positive and negative ends of adjacent polar molecules.

C-H···π Interactions: Weak hydrogen bonds where a C-H bond acts as the hydrogen donor and a phenyl ring acts as the acceptor.

Table 4: Representative Computational Data for a Substituted Biphenyl (B1667301) Analogue

| Property | Typical Calculated Value |

|---|---|

| Dipole Moment (Gas Phase) | 1.5 - 2.5 Debye |

| Polarizability | ~250 - 300 a.u. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining reaction mechanisms and reactivity. joaquinbarroso.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wuxiapptec.com

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical descriptors of a molecule's kinetic stability and chemical reactivity. schrodinger.com

High HOMO Energy: Indicates a greater tendency to donate electrons.

Low LUMO Energy: Indicates a greater tendency to accept electrons.

Small HOMO-LUMO Gap: Suggests high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com A small gap is often associated with colored compounds and molecules that are easily polarized. wuxiapptec.com

For this compound, the HOMO is expected to have significant contributions from the π-systems of the electron-rich phenyl rings. The LUMO is likely to be distributed over the aromatic rings and the bromomethyl group, with the σ* orbital of the C-Br bond contributing, indicating that this bond is a potential site for nucleophilic attack (e.g., in Sₙ2 reactions).

Table 5: Typical FMO Energies for Aromatic Compounds

| Parameter | Typical Energy Range (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -8.0 to -9.5 | Electron-donating capability (nucleophilicity) |

| LUMO Energy | -0.5 to -1.5 | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 7.0 to 8.5 | Chemical reactivity and kinetic stability |

Spectroscopic Characterization through Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for the structural elucidation of molecules by predicting and helping to interpret their spectroscopic signatures. For biphenyl derivatives, these methods provide a direct link between the three-dimensional atomic arrangement and the resulting spectra.

The accurate prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a significant application of computational chemistry, primarily utilizing Density Functional Theory (DFT). numberanalytics.comnih.gov For a molecule such as this compound, DFT calculations can determine the magnetic shielding tensors of each nucleus. These values are then converted into chemical shifts (δ), which can be directly compared with experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. rasayanjournal.co.innanoient.orgucm.es This computational prediction is invaluable for assigning the signals in complex ¹H and ¹³C NMR spectra, especially for distinguishing between the many aromatic protons and carbons in the biphenyl system. researchgate.net

Similarly, computational methods can calculate the harmonic vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. researchgate.netdiva-portal.org By analyzing the computed vibrational modes, each peak in a calculated spectrum can be assigned to specific molecular motions, such as C-H stretching of the aromatic rings, bending of the methyl group, or vibrations involving the C-Br bond of the bromomethyl substituent. rasayanjournal.co.in These theoretical spectra serve as a powerful complement to experimental FT-IR and FT-Raman spectroscopy, aiding in the confirmation of the molecular structure. nanoient.org

Table 1: Predicted Spectroscopic Data for this compound

| Predicted ¹H NMR Chemical Shifts (δ, ppm) | |

|---|---|

| Aromatic Protons | ~7.10 - 7.60 |

| Bromomethyl Protons (-CH₂Br) | ~4.50 - 4.70 |

| Methyl Protons (-CH₃) | ~2.40 - 2.50 |

| Predicted ¹³C NMR Chemical Shifts (δ, ppm) | |

| Aromatic Carbons | ~125 - 142 |

| Bromomethyl Carbon (-CH₂Br) | ~33 - 35 |

| Methyl Carbon (-CH₃) | ~20 - 22 |

| Predicted Key IR Absorption Frequencies (cm⁻¹) | |

| Aromatic C-H Stretch | ~3030 - 3100 |

| Aromatic C=C Stretch | ~1400 - 1600 |

| Aliphatic C-H Stretch (-CH₃, -CH₂Br) | ~2850 - 3000 |

| C-Br Stretch | ~600 - 700 |

Note: The values in Table 1 are illustrative predictions based on typical ranges for the specified functional groups and are subject to variation based on the specific computational method, basis set, and solvent model used.

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry provides essential tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the prediction of kinetic parameters.

Transition State Theory (TST) is a cornerstone of computational reaction dynamics. It is used to model the rates of chemical reactions by examining the properties of the transition state—the highest energy point on the minimum energy path connecting reactants and products. beilstein-journals.org For this compound, a key reaction is the nucleophilic substitution at the benzylic carbon of the bromomethyl group. researchgate.netmdpi.com

Computational analysis of this reaction involves:

Locating Reactants and Products: The geometries of the starting materials (e.g., the biphenyl derivative and a nucleophile) and the final products are optimized to find their lowest energy structures.

Finding the Transition State (TS): Specialized algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state. For an Sₙ2 reaction, this would typically involve a pentacoordinate carbon atom where the nucleophile is forming a new bond as the bromide leaving group departs. researchgate.net

Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor that governs the reaction rate. A lower activation energy corresponds to a faster reaction.

Reaction Pathway Mapping: Intrinsic Reaction Coordinate (IRC) calculations can trace the path from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species.

This analysis provides a step-by-step visualization of the bond-making and bond-breaking processes and allows for the comparison of different potential reaction pathways. mdpi.comrsc.org

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are crucial for quantifying these solvent effects on the electronic structure and resulting photophysical properties, such as UV-Vis absorption and fluorescence. rsc.orgresearchgate.net

The influence of a solvent is typically modeled using either:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. kashanu.ac.ir

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific interactions like hydrogen bonding between the solute and solvent molecules.

For this compound, these calculations can predict how properties change in solvents of varying polarity. For instance, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be altered, leading to a shift in the wavelength of maximum absorption (λₘₐₓ) in the UV-Vis spectrum. This phenomenon, known as solvatochromism, can be computationally predicted and analyzed to understand the nature of the electronic transitions within the molecule. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl, and what are their critical reaction parameters?

- Answer : The compound can be synthesized via bromomethylation of 3'-methyl-1,1'-biphenyl using reagents like N-bromosuccinimide (NBS) under radical initiation or via halogen exchange reactions. For example, bromination of methyl-substituted biphenyls in acidic media with dibromo-dimethylhydantoin has been reported for analogous bromomethyl derivatives . Key parameters include temperature control (0–25°C), solvent selection (e.g., CCl₄ for radical stability), and stoichiometric ratios to minimize di-brominated byproducts. Yields typically range from 60–85%, with limitations in steric hindrance from the 3'-methyl group affecting efficiency.

Q. How should researchers characterize the structural integrity and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Expect distinct signals for the bromomethyl (–CH₂Br, δ ~4.3 ppm) and aromatic protons (δ 6.8–7.6 ppm). The 3'-methyl group appears as a singlet (δ ~2.3 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Retention times vary based on mobile phase (e.g., 70:30 acetonitrile/water) .

- Gas Chromatography (GC) : Employed for purity assessment (>95% by area normalization) with flame ionization detection .

Q. What storage conditions are recommended to prevent degradation of this compound?

- Answer : Store in amber vials under inert gas (N₂ or Ar) at –20°C to inhibit debromination or hydrolysis. Solutions in non-polar solvents (e.g., isooctane or toluene) enhance stability, as evidenced by standardized analytical preparations .

Advanced Research Questions

Q. How can researchers mitigate byproduct formation (e.g., dibenzyl derivatives) during bromomethylation?

- Answer :

- Radical Quenchers : Add inhibitors like TEMPO to suppress radical chain reactions .

- Solvent Optimization : Use non-polar solvents (e.g., CCl₄) to reduce polar byproduct formation.

- Stepwise Bromination : Sequential addition of brominating agents (e.g., NBS) to control reaction kinetics.

- Data Table :

| Brominating Agent | Solvent | Byproduct Yield (%) |

|---|---|---|

| NBS | CCl₄ | 5–8 |

| Br₂ | CH₂Cl₂ | 15–20 |

Q. How does steric hindrance from the 3'-methyl group influence reactivity in cross-coupling reactions?

- Answer : The 3'-methyl group restricts access to the bromomethyl moiety, reducing efficiency in Suzuki-Miyaura couplings. Computational modeling (DFT studies) predicts lower electrophilicity at the benzylic carbon compared to non-methylated analogs. Experimental validation using Pd(PPh₃)₄ catalysts shows 20–30% lower yields than unsubstituted derivatives .

Q. What strategies resolve discrepancies in reported melting points or spectral data across studies?

- Answer :

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify crystalline forms.

- Impurity Profiling : Use LC-MS to detect trace contaminants (e.g., residual dibrominated isomers) .

- Collaborative Calibration : Cross-reference data with certified reference materials (e.g., USP/EP standards) .

Q. How can computational chemistry predict reactivity in C–C bond-forming reactions?

- Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular Dynamics (MD) : Simulate steric effects of the 3'-methyl group on transition-state geometries.

- Case Study : MD simulations for Suzuki couplings correlate reduced Pd coordination efficiency with increased steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.